Hydroxy Ibuprofen-d3
CAS No.:
Cat. No.: VC16665210
Molecular Formula: C13H18O3
Molecular Weight: 225.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O3 |
|---|---|
| Molecular Weight | 225.30 g/mol |
| IUPAC Name | 3,3,3-trideuterio-2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16)/i2D3 |
| Standard InChI Key | HFAIHLSDLUYLQA-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)CO)C(=O)O |
| Canonical SMILES | CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO |
Introduction
Chemical Identity and Structural Properties of Hydroxy Ibuprofen-d3
Hydroxy Ibuprofen-d3 (C₁₃H₁₅D₃O₃) is a deuterium-enriched analog of hydroxyibuprofen, featuring three deuterium atoms substituted at the methyl group adjacent to the carbonyl moiety. This structural modification preserves the pharmacological activity of the parent compound while introducing isotopic distinctions critical for analytical differentiation.
Molecular Characteristics
The compound’s molecular weight is 225.3 g/mol, with a precise isotopic distribution that facilitates its detection via mass spectrometry. Its deuterated configuration ensures minimal metabolic interference, making it ideal for tracing ibuprofen’s pharmacokinetic pathways. Key synonyms include 4-(3-Hydroxy-2-methylpropyl)-α-methyl-benzeneacetic-d3 Acid and 2,4’-(2-Hydroxymethylpropyl)phenylpropionic-d3 Acid, reflecting its IUPAC nomenclature.
Table 1: Comparative Molecular Data for Hydroxy Ibuprofen-d3 and Ibuprofen-d3
The hydroxyl group in Hydroxy Ibuprofen-d3 introduces polarity, altering its chromatographic retention times compared to non-hydroxylated analogs like Ibuprofen-d3. This property is exploited in liquid chromatography-mass spectrometry (LC-MS) to resolve analyte and internal standard signals.
Applications in Analytical Chemistry
Role as an Internal Standard
Hydroxy Ibuprofen-d3 is predominantly used in quantitative bioanalysis to correct for variability in sample preparation and instrument response. By spiking known concentrations into biological samples (e.g., plasma, urine), researchers normalize ibuprofen measurements, achieving coefficients of variation below 10% in validated assays . For example, in a pharmacokinetic study, Hydroxy Ibuprofen-d3 enabled precise quantification of ibuprofen metabolites despite matrix-induced ion suppression effects.
Mass Spectrometry Workflows
In gas chromatography-mass spectrometry (GC-MS), the compound’s deuterium atoms produce a distinct mass shift (+3 Da) relative to non-deuterated ibuprofen, allowing unambiguous identification. Similarly, in LC-MS/MS, its hydroxyl group enhances hydrophilic interaction liquid chromatography (HILIC) retention, improving separation from co-eluting interferences.
Distinctions from Related Deuterated Compounds
Ibuprofen-d3
Ibuprofen-d3 (C₁₃H₁₅D₃O₂) lacks the hydroxyl group present in Hydroxy Ibuprofen-d3, making it less polar and more lipophilic. This difference necessitates distinct chromatographic conditions; for instance, Ibuprofen-d3 elutes earlier in reversed-phase LC systems compared to its hydroxylated counterpart .
rac 2-Hydroxy Ibuprofen-d6
Future Research Directions
Emerging applications include:
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Microsampling Techniques: Integration with volumetric absorptive microsampling (VAMS) to enable low-volume blood analyses.
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Cannabinoid Research: Cross-application as an internal standard for structurally similar compounds like dexibuprofen.
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